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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinoline

Cat. No.: B023617 Get Quote

CAS Number: 1810-71-5

Molecular Formula: C₉H₅BrClN

Molecular Weight: 242.50 g/mol

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals working with 6-Bromo-2-chloroquinoline. This versatile

heterocyclic compound is a key building block in the synthesis of a wide array of biologically

active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy.

Chemical and Physical Properties
6-Bromo-2-chloroquinoline is a halogenated aromatic heterocyclic compound that typically

appears as an off-white to pale yellow crystalline solid at room temperature.[1] It is generally

stable under ambient conditions but should be stored in a cool, dry, and well-ventilated area,

protected from moisture and direct sunlight.[1]
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Property Value References

Melting Point 148-150 °C [2][3]

Boiling Point (Predicted) 325.7 ± 22.0 °C [3]

Density (Predicted) 1.673 ± 0.06 g/cm³ [3]

Solubility

Soluble in Chloroform and

Methanol. Sparingly soluble in

water.

[1][2]

XLogP3 3.4 [4]

Appearance
White to off-white to yellow or

orange powder/crystal
[1][5]

Spectral Data
The structural identity of 6-Bromo-2-chloroquinoline can be confirmed through various

spectroscopic techniques.

¹H NMR Spectroscopy
The proton NMR spectrum of 6-Bromo-2-chloroquinoline in DMSO-d₆ exhibits characteristic

signals for the aromatic protons on the quinoline ring system.

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

8.02 d, J = 8.8 Hz 1H H-4 [6]

7.98-7.99 m 1H H-5 [6]

7.89 d, J = 9.2 Hz 1H H-8 [6]

7.79-7.82 m 1H H-7 [6]

7.41 d, J = 8.4 Hz 1H H-3 [6]

¹³C NMR Spectroscopy (Predicted)
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The predicted ¹³C NMR spectrum shows distinct signals for the nine carbon atoms of the

quinoline core. The chemical shifts are influenced by the electronegativity of the bromine and

chlorine substituents and the nitrogen atom.

Chemical Shift (δ) ppm Assignment

~151 C-2

~148 C-8a

~137 C-4

~131 C-7

~130 C-5

~128 C-4a

~124 C-3

~122 C-6

~121 C-8

Mass Spectrometry
The mass spectrum of 6-Bromo-2-chloroquinoline shows a characteristic isotopic pattern due

to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular

ion peaks [M+H]⁺ are observed at m/z = 241.0 and 243.0.[6]

Infrared (IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups and bonding within the

molecule.
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Wavenumber (cm⁻¹) Assignment

~3100-3000 Aromatic C-H stretch

~1600-1585 Aromatic C=C stretch (in-ring)

~1500-1400 Aromatic C=C stretch (in-ring)

~850-750 C-Cl stretch

~650-550 C-Br stretch

Synthesis of 6-Bromo-2-chloroquinoline
A common and effective method for the synthesis of 6-Bromo-2-chloroquinoline is the

chlorination of 6-bromoquinolin-2(1H)-one using phosphorus oxychloride (POCl₃).[6]

Experimental Protocol: Synthesis from 6-
Bromoquinolin-2(1H)-one
This protocol outlines the conversion of 6-bromoquinolin-2(1H)-one to 6-Bromo-2-
chloroquinoline.
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Reaction Setup

Reaction

Work-up and Isolation

Dissolve 6-Bromoquinolin-2(1H)-one (1.0 eq) 
in phosphoryl chloride (POCl₃)

Heat the mixture to 100 °C 
and stir for 15 hours

Remove excess POCl₃ by 
distillation under reduced pressure

Add water to the residue

Collect the precipitated solid 
by filtration

Dry the solid under vacuum

Obtain 6-Bromo-2-chloroquinoline

Click to download full resolution via product page

Figure 1. Experimental workflow for the synthesis of 6-Bromo-2-chloroquinoline.

Materials and Reagents:
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6-Bromoquinolin-2(1H)-one

Phosphoryl chloride (POCl₃)

Water

Procedure:

In a round-bottom flask, dissolve 6-bromoquinolin-2(1H)-one (e.g., 1.0 g, 4.4 mmol, 1.0 eq.)

in phosphoryl chloride (15 mL).[6]

Stir the mixture and heat it to 100 °C.[6]

Maintain the reaction at this temperature for 15 hours.[6]

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess phosphoryl chloride by distillation under reduced pressure.[6]

Carefully add water to the residue. A solid will precipitate out of the solution.

Collect the precipitated solid by vacuum filtration.

Wash the solid with water and dry it under vacuum to yield 6-Bromo-2-chloroquinoline.[6]

Expected Yield: Approximately 92%.[6]

Reactivity and Applications in Drug Development
The two distinct halogen atoms on the quinoline ring of 6-Bromo-2-chloroquinoline allow for

selective and sequential functionalization, making it a valuable scaffold in medicinal chemistry.

The bromine atom at the 6-position is more reactive in palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, compared

to the chlorine atom at the 2-position. This differential reactivity enables the introduction of a

diverse range of substituents at the C6 position while leaving the C2-chloro group available for

subsequent modifications.

Suzuki-Miyaura Cross-Coupling
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The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the

case of 6-Bromo-2-chloroquinoline, this reaction can be used to introduce aryl or heteroaryl

groups at the 6-position.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-Bromo-2-
chloroquinoline with phenylboronic acid.

6-Bromo-2-chloroquinoline (1.0 eq)
Phenylboronic acid (1.2 eq)

Pd(dppf)Cl₂ (0.03 eq)
Na₂CO₃ (2.0 eq)

Heat at 80-90 °C
under inert atmosphere

Add solvent

Degassed 1,4-dioxane/water (4:1)

6-Phenyl-2-chloroquinoline

Click to download full resolution via product page

Figure 2. Logical workflow for a Suzuki-Miyaura coupling reaction.

Materials and Reagents:

6-Bromo-2-chloroquinoline

Phenylboronic acid

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Sodium carbonate (Na₂CO₃)

1,4-Dioxane (degassed)

Water (degassed)

Procedure:

To a reaction vessel, add 6-Bromo-2-chloroquinoline (1.0 equivalent), phenylboronic acid

(1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and sodium carbonate (2.0 equivalents).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

Heat the reaction mixture to 80-90 °C with vigorous stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and

water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 6-phenyl-2-

chloroquinoline.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen

bonds. This reaction can be selectively performed at the C6-bromo position of 6-Bromo-2-
chloroquinoline to introduce various amine functionalities.

This protocol describes the selective amination of the C6 position with morpholine.

Materials and Reagents:

6-Bromo-2-chloroquinoline

Morpholine

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)
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Toluene (anhydrous)

Procedure:

In an oven-dried reaction tube, combine 6-Bromo-2-chloroquinoline (1.0 equivalent),

Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.08 equivalents).

Add sodium tert-butoxide (1.4 equivalents).

Seal the tube with a septum and purge with argon for 10 minutes.

Add anhydrous toluene, followed by morpholine (1.2 equivalents) via syringe.

Place the reaction tube in a preheated oil bath at 100 °C and stir for the designated time

(monitor by TLC).

After completion, cool the reaction to room temperature and dilute with dichloromethane.

Filter the mixture through a pad of Celite and concentrate the filtrate.

Purify the crude product by flash chromatography to yield 4-(2-chloroquinolin-6-

yl)morpholine.

Role in Targeting Signaling Pathways in Cancer
Derivatives of 6-Bromo-2-chloroquinoline have emerged as potent inhibitors of various

protein kinases that are key components of signaling pathways frequently dysregulated in

cancer. The quinoline scaffold can effectively mimic the purine ring of ATP, enabling these

compounds to bind to the ATP-binding site of kinases.[7] Modifications at the C2 and C6

positions, facilitated by the reactivity of 6-Bromo-2-chloroquinoline, allow for the fine-tuning of

inhibitory activity and selectivity.

Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell growth,

proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline-

based compounds have been developed as inhibitors of key kinases in this pathway, such as

PI3K and mTOR.
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Figure 3. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a 6-Aryl-2-
aminoquinoline derivative.

Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy.

Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation.

Derivatives of 6-Bromo-2-chloroquinoline have been investigated as EGFR inhibitors.

Biological Activity of 6-Bromo-2-chloroquinoline
Derivatives
The following table summarizes the in vitro biological activity of representative quinoline

derivatives against various cancer cell lines and enzyme targets. This data highlights the

potential of the 6-Bromo-2-chloroquinoline scaffold in the development of potent therapeutic

agents.

Compound Type Target/Cell Line IC₅₀ (µM) Reference

4-Aminoquinoline

derivative

P. falciparum (K1, CQ-

resistant)
0.0465

4-Aminoquinoline

derivative

P. falciparum (3D7,

CQ-sensitive)
0.0569

6-Methoxy-2-

arylquinoline

P-glycoprotein

inhibition

1.3-2.1 fold stronger

than Verapamil

Quinolinoid

antimalarials

Butyrylcholinesterase

(BChE)
0.56 - 53

Disclaimer: The IC₅₀ values presented are from various sources and for different derivatives of

the quinoline scaffold. Direct comparison may not be appropriate due to variations in

experimental conditions.

Conclusion
6-Bromo-2-chloroquinoline is a highly valuable and versatile building block for the synthesis

of novel compounds with significant potential in drug discovery and development. Its differential
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reactivity at the C2 and C6 positions allows for the strategic and selective introduction of a wide

range of functional groups, enabling the exploration of vast chemical space. The demonstrated

efficacy of its derivatives as kinase inhibitors targeting critical cancer-related signaling

pathways underscores the importance of this scaffold in modern medicinal chemistry. This

guide provides a solid foundation of technical information to aid researchers in harnessing the

full potential of 6-Bromo-2-chloroquinoline in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b023617?utm_src=pdf-body
https://www.benchchem.com/product/b023617?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11394329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11394329/
https://m.youtube.com/watch?v=ytfQJlC5gjQ
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://pubmed.ncbi.nlm.nih.gov/37596643/
https://pubmed.ncbi.nlm.nih.gov/37596643/
https://www.mdpi.com/1420-3049/21/7/909
https://m.youtube.com/watch?v=NHx_SFIcZMg
https://journals.asm.org/doi/10.1128/aac.02347-17
https://www.benchchem.com/product/b023617#6-bromo-2-chloroquinoline-cas-number-1810-71-5
https://www.benchchem.com/product/b023617#6-bromo-2-chloroquinoline-cas-number-1810-71-5
https://www.benchchem.com/product/b023617#6-bromo-2-chloroquinoline-cas-number-1810-71-5
https://www.benchchem.com/product/b023617#6-bromo-2-chloroquinoline-cas-number-1810-71-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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